molecular formula C18H18 B15403884 1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene CAS No. 919285-14-6

1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene

Cat. No.: B15403884
CAS No.: 919285-14-6
M. Wt: 234.3 g/mol
InChI Key: HKBNEPXYKDKARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene, also known as 1,6-diphenyl-1,5-hexadiene, is an aryl-substituted hydrocarbon with the molecular formula C18H18 and a molecular weight of 234.34 g/mol . This compound features a unique structure that combines a non-conjugated diene system with two phenyl groups, creating a molecule of significant interest for research in organic synthesis and materials science . The structure of this diphenyl-substituted diene makes it a potential precursor for constructing more complex polycyclic systems, which are valuable scaffolds in various chemical fields . Its reactivity can be explored in cycloaddition reactions, such as the Diels-Alder reaction, where it could potentially act as a diene component. The stereochemistry of such reactions is well-understood, with substituent geometry being preserved in the product, allowing for the stereocontrolled synthesis of complex molecules . Furthermore, the extended π-system created by the conjugation of the alkene with the phenyl rings can influence the compound's electronic characteristics, making it a candidate for investigation in the development of novel organic materials and optoelectronic applications . Researchers can also utilize this molecule as a building block in transition metal-catalyzed coupling reactions or as a monomer in polymerization studies to create new polymers with tailored properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

919285-14-6

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

InChI

InChI=1S/C18H18/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1,3-4,7-11,13-16H,2,6,12H2

InChI Key

HKBNEPXYKDKARD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC=C=CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomerism

cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne
  • Molecular Formula : C₁₈H₁₂ (same as the target compound) .
  • Structure : Contains a single double bond (hex-3-ene) and two triple bonds (1,5-diyne), creating a rigid, linear framework.
  • Key Differences :
    • The diyne-allene contrast: The diyne group in this compound enhances rigidity and electron-deficient character compared to the allene’s electron-rich, bent structure.
    • Reactivity: Diynes undergo Huisgen cycloadditions, whereas allenes participate in [2+2] or [4+2] cycloadditions.
(E)-(4-(Methoxymethoxy)hex-2-ene-1,6-diyl)dibenzene
  • Structure : Features a hex-2-ene chain with methoxymethoxy substituents and E-configuration .
  • Key Differences :
    • Substituent Effects : The methoxymethoxy groups increase solubility in polar solvents and alter electronic properties.
    • Isomerism : The E-configuration introduces steric hindrance between substituents, contrasting with the allene’s planar geometry.
1,6-Diisocyanohexane
  • Molecular Formula : C₈H₁₂N₂ .
  • Structure : A hexane chain terminated by isocyanide groups (-NC).
  • Key Differences: Functional Groups: Isocyanides are highly reactive in metal coordination and insertion reactions, unlike the allene’s π-system. Applications: Primarily used in organometallic synthesis, whereas the target compound is tailored for organic electronics.

Physicochemical Properties

Property 1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene cis-Z-1,6-Diphenyl-3-hexene-1,5-diyne (E)-Methoxymethoxy Derivative
Solubility Low in polar solvents Low (rigid structure) Moderate (polar substituents)
Reactivity [2+2] cycloadditions Huisgen cycloadditions E/Z isomerization
Thermal Stability Moderate (allene strain) High (conjugated diyne) Moderate (ether cleavage risk)

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing 1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between benzyl halides and alkyne precursors under palladium-catalyzed conditions. Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent polarity (e.g., THF vs. DMF), and temperature gradients. Yield optimization requires monitoring intermediates via TLC and GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the diene product .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) resolve structural ambiguities in 1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene?

  • Methodological Answer :

  • ¹H NMR : Analyze diene proton coupling patterns (J-values ~10–12 Hz for conjugated dienes) to confirm regiochemistry.
  • IR : Detect C=C stretching vibrations (~1600 cm⁻¹) and absence of alkyne peaks (~2100 cm⁻¹) to rule out incomplete coupling.
  • UV-Vis : Characterize π→π* transitions (λmax ~250–300 nm) to assess conjugation extent. Cross-validate with XRD for crystal packing effects .

Q. What are the stability considerations for 1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene under ambient and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal : TGA/DSC to determine decomposition thresholds (>200°C).
  • Photochemical : UV exposure tests to monitor [4π] electrocyclization byproducts.
  • Oxidative : Monitor peroxide formation via iodometric titration under aerobic conditions. Store in inert atmospheres (Ar) with stabilizers like BHT .

Advanced Research Questions

Q. How do theoretical frameworks (e.g., DFT, MD simulations) predict the reactivity of 1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene in Diels-Alder reactions?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify regioselectivity with dienophiles like maleic anhydride. Use B3LYP/6-31G(d) basis sets for accuracy.
  • MD Simulations : Model solvent effects (e.g., toluene vs. DMSO) on transition-state geometries. Validate with experimental kinetic data (Arrhenius plots) .

Q. How can contradictory data on the compound’s electronic properties (e.g., conflicting HOMO values in literature) be reconciled?

  • Methodological Answer :

  • Systematic Review : Compare experimental (cyclic voltammetry) vs. computational (DFT) HOMO values. Adjust for solvent dielectric constants and reference electrodes (e.g., SCE vs. Ag/AgCl).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers due to instrumental calibration errors or impurities .

Q. What multi-method approaches integrate synthetic, spectroscopic, and computational data to elucidate mechanistic pathways in photochemical reactions?

  • Methodological Answer :

  • In Situ Monitoring : Use flow-NMR to capture transient intermediates during UV irradiation.
  • TD-DFT : Simulate excited-state dynamics to predict photoproduct distributions.
  • Cross-Validation : Overlay experimental (HPLC) and computational (kinetic modeling) data to refine reaction networks .

Q. How can factorial design optimize catalytic systems for asymmetric functionalization of 1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene?

  • Methodological Answer :

  • Variables : Catalyst type (chiral Pd complexes), ligand ratio (BINAP vs. PHOX), temperature, and pressure.
  • Design : Use a 2⁴ factorial matrix to screen interactions. Analyze enantiomeric excess (HPLC with chiral columns) and reaction rate (in situ IR). Apply response surface methodology (RSM) for parameter optimization .

Methodological and Theoretical Integration

Q. How does linking empirical findings to conceptual frameworks (e.g., Woodward-Hoffmann rules) enhance mechanistic understanding of electrocyclic rearrangements?

  • Methodological Answer :

  • Theoretical Alignment : Map experimental activation energies (Eyring plots) to orbital symmetry predictions.
  • Controlled Perturbations : Introduce substituents (e.g., electron-withdrawing groups) to test frontier orbital perturbations. Validate with X-ray crystallography of transition-state analogs .

Q. What strategies address reproducibility challenges in synthesizing and characterizing 1,1'-(Hexa-1,2-diene-1,6-diyl)dibenzene derivatives?

  • Methodological Answer :

  • Standardization : Publish detailed protocols (e.g., Schlenk techniques for air-sensitive steps).
  • Collaborative Trials : Conduct round-robin tests across labs to identify systemic errors (e.g., solvent purity thresholds).
  • Open Data : Share raw spectroscopic files (e.g., JCAMP-DX) in repositories for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.